molecular formula C13H13NO3 B3117312 Ethyl 5-methoxyquinoline-3-carboxylate CAS No. 2227107-82-4

Ethyl 5-methoxyquinoline-3-carboxylate

Cat. No. B3117312
M. Wt: 231.25 g/mol
InChI Key: XONDRXDQBKBWSB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 5-methoxyquinoline-3-carboxylate consists of a quinoline ring with a methoxy group at the 5-position and a carboxylate ester at the 3-position. The exact structure can be determined using techniques such as NMR and HPLC .

Scientific Research Applications

Antioxidant Properties and Applications

Ethoxyquin, a compound structurally related to Ethyl 5-methoxyquinoline-3-carboxylate, has been extensively used for the protection of polyunsaturated fatty acids in fish meal. Its antioxidant efficacy has been compared with that of other analogues, with hydroquin being the most comparable in terms of efficacy and cost. The persistence and transformation of Ethoxyquin in fish meal into potent antioxidants like EQ-dimer and quinolone have been studied, indicating its significant role in preventing spontaneous combustion due to lipid oxidation in fish meal (de Koning, 2002).

Role in Neurodegenerative Disorders

Research on 5-HT(6) receptor antagonists, which are structurally related to Ethyl 5-methoxyquinoline-3-carboxylate, indicates potential applications in treating learning and memory disorders. The discovery of selective antagonists for this receptor, some of which contain a 4-piperazinylquinoline system, showcases the relevance of quinoline derivatives in cognitive enhancement and treatment of neurodegenerative diseases (Russell & Dias, 2002).

Applications in Polymer and Fuel Industries

5-Hydroxymethylfurfural (HMF), a derivative of Ethyl 5-methoxyquinoline-3-carboxylate, is considered a pivotal platform chemical for producing a variety of polymers, functional materials, and fuels from plant biomass. The potential of HMF and its derivatives to replace non-renewable hydrocarbon sources in the chemical industry underscores the industrial importance of Ethyl 5-methoxyquinoline-3-carboxylate derivatives (Chernyshev et al., 2017).

Analytical Applications

The study of antioxidants like Ethoxyquin, a compound related to Ethyl 5-methoxyquinoline-3-carboxylate, is crucial in various fields, including food engineering and pharmacy. Analytical methods used in determining the antioxidant activity of these compounds are essential for assessing their implications and efficacy in different domains. This includes assays based on hydrogen atom transfer and electron transfer, crucial for understanding the antioxidant capacity of Ethyl 5-methoxyquinoline-3-carboxylate related compounds (Munteanu & Apetrei, 2021).

properties

IUPAC Name

ethyl 5-methoxyquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)9-7-10-11(14-8-9)5-4-6-12(10)16-2/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONDRXDQBKBWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2OC)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methoxyquinoline-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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